2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-
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Overview
Description
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- is an organic compound that serves as an important building block in organic synthesis. It is characterized by its unique structure, which includes a tetrahydropyran ring substituted with a bromoethoxy and a methoxyphenyl group. This compound is utilized in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- typically involves the reaction of 2-bromoethanol with tetrahydropyran. The reaction is catalyzed by toluene-4-sulfonic acid in dichloromethane at low temperatures. The mixture is stirred at ambient temperature for several hours, followed by purification through silica gel column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include dichloromethane, toluene-4-sulfonic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- has several scientific research applications:
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- involves its interaction with specific molecular targets and pathways. The bromoethoxy group allows for nucleophilic substitution reactions, enabling the compound to form covalent bonds with other molecules. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules. The methoxyphenyl group contributes to the compound’s stability and reactivity, influencing its interactions with other chemical species.
Comparison with Similar Compounds
2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- can be compared with similar compounds such as:
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar structure but lacks the methoxyphenyl group, making it less versatile in certain chemical reactions.
2-(4-Bromophenoxy)tetrahydropyran: This compound contains a bromophenoxy group instead of a bromoethoxy group, leading to different reactivity and applications.
The uniqueness of 2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
347894-40-0 |
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Molecular Formula |
C15H21BrO4 |
Molecular Weight |
345.23 g/mol |
IUPAC Name |
2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]oxane |
InChI |
InChI=1S/C15H21BrO4/c1-17-14-10-12(5-6-13(14)18-9-7-16)11-20-15-4-2-3-8-19-15/h5-6,10,15H,2-4,7-9,11H2,1H3 |
InChI Key |
VUTMEBYYFXQHIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)COC2CCCCO2)OCCBr |
Origin of Product |
United States |
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